N-Methoxy-5,N-dimethyl-nicotinamide
Description
N-Methoxy-5,N-dimethyl-nicotinamide (CAS: 1045855-73-9) is a pyridine derivative with the molecular formula C₉H₁₂N₂O₃ and a molecular weight of 196.20 g/mol . Structurally, it features a nicotinamide backbone substituted with a methoxy group at the 5-position of the pyridine ring and dimethyl and methoxy groups on the amide nitrogen. This compound is primarily utilized in research settings, with applications in chemical synthesis and metabolic studies. Its storage recommendations (sealed, dry, 2–8°C) and safety precautions (e.g., hazard statement H302 for acute toxicity) highlight its stability and handling requirements .
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
N-methoxy-N,5-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C9H12N2O2/c1-7-4-8(6-10-5-7)9(12)11(2)13-3/h4-6H,1-3H3 |
InChI Key |
OEBWEBFRSSZAPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)N(C)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(1-(4,6-Dimethoxy-pyrimidin-2-yl)-ureido)-N,N-dimethyl-nicotinamide (N3)
- Structure : Shares the N,N-dimethylnicotinamide core but includes a urea-linked 4,6-dimethoxypyrimidinyl group.
- Properties: Generated during nicosulfuron degradation via sulfonylurea bridge hydrolysis .
- Reactivity : Undergoes further hydrolysis to form metabolite N4 (2-(4,6-dimethoxy-pyrimidin-2-yl)-N,N-dimethyl-nicotinamide) .
5-Methoxy-N-phenylnicotinamide (CAS: 1138443-84-1)
- Structure : Substitutes the N,N-dimethyl group with a phenyl group, retaining the 5-methoxy pyridine ring.
- Properties : The phenyl group enhances aromatic stacking interactions but reduces polarity compared to dimethyl substituents.
- Applications : Used in pharmaceutical research, with safety protocols emphasizing laboratory use only (e.g., requiring emergency contact for exposure incidents) .
5-Methoxy-N-phenyl-4-(trimethylsilyl)nicotinamide
- Structure : Adds a trimethylsilyl (TMS) group at the 4-position of the pyridine ring.
- This contrasts with N-Methoxy-5,N-dimethyl-nicotinamide, which lacks such protective substituents .
N,5-Dimethoxy-N-methylnicotinamide
- Structure : Differs by replacing one N-methyl group with a methoxy substituent.
- Properties: The additional methoxy group may enhance solubility in polar solvents compared to the dimethyl variant.
Comparative Data Table
Key Research Findings
- Degradation Pathways : this compound’s analogs, such as N3 and N4, demonstrate sensitivity to enzymatic hydrolysis (e.g., via P. cucumerina AR1 laccase activity), with degradation rates influenced by glucose concentration .
- Safety Profiles: Unlike N-Nitrosodimethylamine (a carcinogenic nitrosamine requiring OSHA-regulated handling) , this compound exhibits moderate toxicity (H302), necessitating precautions like protective gloves and eye gear .
- Structural Impact on Function : The absence of urea or silyl groups in this compound simplifies its metabolic fate compared to derivatives like N3 or TMS-substituted analogs, favoring applications in straightforward synthetic routes.
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